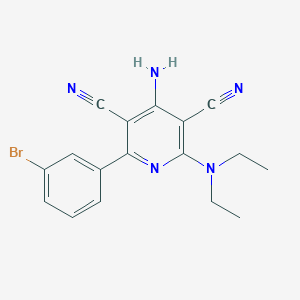
4-Amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes an amino group, a bromophenyl group, a cyano group, and a diethylamino group attached to a pyridyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridyl Ring: The pyridyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound and a suitable nucleophile.
Addition of the Cyano Group: The cyano group is typically added through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide.
Incorporation of the Diethylamino Group: The diethylamino group can be introduced through an alkylation reaction using diethylamine and a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in a polar aprotic solvent for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-AMINO-2-(4-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE: Similar structure but with a different position of the bromophenyl group.
4-AMINO-2-(3-CHLOROPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
The uniqueness of 4-AMINO-2-(3-BROMOPHENYL)-5-CYANO-6-(DIETHYLAMINO)-3-PYRIDYL CYANIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16BrN5 |
|---|---|
Molecular Weight |
370.2 g/mol |
IUPAC Name |
4-amino-2-(3-bromophenyl)-6-(diethylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C17H16BrN5/c1-3-23(4-2)17-14(10-20)15(21)13(9-19)16(22-17)11-6-5-7-12(18)8-11/h5-8H,3-4H2,1-2H3,(H2,21,22) |
InChI Key |
XTLMIFLIJHBTMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=C(C(=N1)C2=CC(=CC=C2)Br)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















